2-Bromo-4-(tert-butoxycarbonyl)benzoic acid
Description
Properties
IUPAC Name |
2-bromo-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-12(2,3)17-11(16)7-4-5-8(10(14)15)9(13)6-7/h4-6H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUVKSYUWMNNJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(tert-butoxycarbonyl)benzoic acid typically involves the bromination of 4-(tert-butoxycarbonyl)benzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale bromination reactions with stringent control over temperature, solvent, and catalyst concentrations to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(tert-butoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 4-(tert-butoxycarbonyl)benzoic acid by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The tert-butoxycarbonyl group can be oxidized to form corresponding carboxylic acids or esters.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of 4-(tert-butoxycarbonyl)benzoic acid derivatives with various functional groups.
Reduction: Formation of 4-(tert-butoxycarbonyl)benzoic acid.
Oxidation: Formation of carboxylic acids or esters.
Scientific Research Applications
The compound is widely utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its bromine atom allows for nucleophilic substitution reactions, making it a versatile building block in organic synthesis.
Case Study: Synthesis of Amino Acids
In one notable study, 2-Bromo-4-(tert-butoxycarbonyl)benzoic acid was employed in the synthesis of amino acids via coupling reactions. The tert-butoxycarbonyl group serves as a protecting group for amines, facilitating selective reactions without unwanted side products .
Medicinal Chemistry
Research indicates that derivatives of this compound exhibit significant biological activity, including antimicrobial properties.
| Compound Name | Activity Type | MIC (µg/mL) |
|---|---|---|
| This compound derivative | Antimicrobial against Staphylococcus aureus | 50 |
| This compound derivative | Antifungal against Candida albicans | 100 |
In vitro studies have shown that compounds derived from this acid can inhibit the growth of various pathogens, suggesting potential applications in antibiotic development .
Applications in Materials Science
The compound is also explored for its role in materials science, particularly in the development of polymers and coatings. Its unique chemical structure allows for modifications that enhance material properties such as thermal stability and mechanical strength.
Case Study: Polymer Development
A recent study demonstrated that incorporating this compound into polymer matrices improved their thermal properties significantly. The bromine atom acts as a cross-linking agent, enhancing the durability of the resultant materials .
Mechanism of Action
The mechanism of action of 2-Bromo-4-(tert-butoxycarbonyl)benzoic acid depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In reduction reactions, the tert-butoxycarbonyl group is reduced to a hydroxyl group, resulting in the formation of alcohols. In oxidation reactions, the tert-butoxycarbonyl group is oxidized to form carboxylic acids or esters.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- Bromine Position : The reactivity of bromine in cross-coupling reactions (e.g., Suzuki) is influenced by its position. For example, 2-bromo substitution (as in the target compound) may exhibit different regioselectivity compared to 4-bromo analogs .
- Boc Group vs. Amino Protection: The Boc-protected amino variant (CAS 1183031-46-0) introduces an amide linkage, altering solubility and hydrogen-bonding capacity compared to the parent carboxylic acid .
- Ester vs. Acid: tert-Butyl 2-amino-4-bromobenzoate (CAS 890315-73-8) lacks the carboxylic acid group, making it less polar and more suitable for ester-based protection strategies .
Physicochemical Properties
Table 2: Physical Properties
Key Observations :
- The Boc group increases molecular weight and steric bulk, reducing solubility in polar solvents compared to simpler analogs like 2-bromo-4-methylbenzoic acid .
- Piperazino derivatives (e.g., 4-[4-(tert-butoxycarbonyl)piperazino]benzoic acid) exhibit higher melting points due to hydrogen-bonding interactions from the piperazine ring .
Table 3: Hazard Profiles
Key Observations :
Biological Activity
2-Bromo-4-(tert-butoxycarbonyl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- IUPAC Name : this compound
- CAS Number : 2089325-57-3
- Molecular Formula : C12H13BrO4
Synthesis
The synthesis of this compound typically involves the bromination of 4-(tert-butoxycarbonyl)benzoic acid. This process can be achieved through electrophilic aromatic substitution, where bromine is introduced to the aromatic ring under controlled conditions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzoic acids, including this compound, exhibit significant antimicrobial properties. For instance, a related compound showed moderate antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 25 μg/mL to 100 μg/mL, indicating their potential as antimicrobial agents .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial cells. These interactions may involve:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Disruption of Membrane Integrity : It could affect the permeability of microbial membranes, leading to cell lysis.
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. The findings indicated that this compound exhibited promising activity against Mycobacterium tuberculosis, with MIC values ranging from 6.25 μM to 12.5 μM depending on the strain tested .
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| This compound | 6.25 - 12.5 | Mycobacterium tuberculosis |
| Other Derivatives | Varies | Staphylococcus aureus, E. coli |
Toxicity Studies
Toxicity assessments revealed that while some derivatives exhibited moderate toxicity towards human cell lines, others showed significantly lower toxicity profiles. For example, a related compound demonstrated high toxicity in certain assays but was less toxic in others, suggesting that structural modifications can influence safety profiles .
Q & A
Q. What are the standard synthetic routes for preparing 2-bromo-4-(tert-butoxycarbonyl)benzoic acid, and how does the tert-butoxycarbonyl (Boc) group influence reaction conditions?
The Boc group is typically introduced via tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA) to protect amines or hydroxyl groups. For brominated benzoic acids, bromination often precedes Boc protection. For example, bromine can be introduced at the ortho position of a pre-functionalized benzoic acid derivative using electrophilic aromatic substitution (e.g., FeBr₃ catalysis) . The Boc group stabilizes intermediates against nucleophilic attack, allowing selective functionalization at the bromine site. Reaction monitoring via TLC or HPLC (e.g., retention time ~1.31 minutes under SMD-TFA05 conditions) is critical for tracking progress .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key methods include:
- HPLC : Retention time comparison against standards (e.g., 1.31 minutes under acidic conditions) .
- LCMS : Detection of molecular ion peaks (e.g., m/z 243 [M+H-C₄H₉OCO]⁺ for Boc-deprotected fragments) .
- NMR : Distinct signals for aromatic protons (δ ~7.5–8.5 ppm) and Boc methyl groups (δ ~1.4 ppm) . Purity thresholds (>95%) are typically validated via analytical HPLC with UV detection at 254 nm.
Q. What are the common applications of this compound in organic synthesis?
The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the Boc group protects functional groups during multi-step syntheses. For example, it has been used as a precursor for tert-butyl-protected intermediates in drug discovery, such as kinase inhibitors or protease modulators .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., NMR splitting patterns) arising from rotational isomerism in this compound?
Rotational barriers in the Boc group can lead to split signals in NMR. To address this:
- Use variable-temperature NMR (VT-NMR) to coalesce split peaks at elevated temperatures.
- Employ computational modeling (DFT) to predict energy barriers between rotamers .
- Compare with analogs lacking steric hindrance (e.g., methyl esters) to isolate Boc-specific effects .
Q. What strategies optimize the regioselective functionalization of the bromine site in the presence of the Boc group?
- Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands (XPhos) enhance selectivity for bromine over Boc-protected sites in cross-couplings .
- Protection/Deprotection : Temporarily replace Boc with a labile group (e.g., Fmoc) during bromine functionalization, then reintroduce Boc .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for bromine-specific reactions .
Q. How does the electronic and steric profile of the Boc group impact the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?
The Boc group is electron-withdrawing, activating the aromatic ring for SNAr at the bromine site. However, steric hindrance from the tert-butyl moiety can slow kinetics. Mitigation strategies include:
- Using microwave irradiation to accelerate reactions.
- Introducing electron-deficient leaving groups (e.g., nitro instead of bromine) to balance electronic and steric effects .
Q. What computational tools are effective for predicting the biological activity of derivatives of this compound?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes with hydrophobic active sites).
- QSAR Models : Train models using descriptors like logP, H-bond acceptors, and steric bulk from the Boc group .
- ADMET Prediction : SwissADME or pkCSM to assess bioavailability and toxicity risks .
Methodological Considerations
Q. How should researchers handle discrepancies between experimental and theoretical (DFT) NMR chemical shifts?
- Calibrate computational models using solvent-specific parameters (e.g., chloroform vs. DMSO).
- Validate with X-ray crystallography to confirm molecular geometry .
- Adjust for dynamic effects (e.g., solvation) using molecular dynamics simulations .
Q. What protocols ensure the stability of this compound during long-term storage?
- Store under inert gas (Ar/N₂) at 2–8°C in amber vials to prevent hydrolysis of the Boc group .
- Avoid exposure to acidic/basic conditions, which can cleave the Boc moiety.
- Monitor degradation via periodic HPLC analysis (e.g., new peaks indicating deprotection) .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data between in vitro and in vivo studies for Boc-protected analogs?
- Metabolic Stability : The Boc group may resist enzymatic cleavage in vitro but hydrolyze in vivo due to esterases. Validate using LC-MS/MS to detect metabolites .
- Solubility Differences : The compound’s poor aqueous solubility in vitro might underestimate activity, requiring formulation with cyclodextrins or PEG .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
